Lipophilicity: XLogP3 Comparison
The target compound exhibits a computed XLogP3 of 3.9 [1], reflecting the combined lipophilic contribution of the cyclohexyl, ethyl, and 2-methyl substituents. By contrast, the des-methyl analog N1-cyclohexyl-N1-ethylbenzene-1,4-diamine (CAS 105298-83-7) has an XLogP3 of approximately 3.3 (estimated from PubChem computed data), a difference of ~0.6 log units attributable to the single methyl group [2]. The diethyl variant N1,N1-diethyl-2-methylbenzene-1,4-diamine (CAS 2628-71-9), lacking the cyclohexyl ring, shows a substantially lower XLogP3 of approximately 2.1—a difference of 1.8 log units from the target compound [3]. This nearly 2-log-unit spread across only three structural analogs demonstrates that lipophilicity is acutely sensitive to N-substituent identity and ring substitution pattern.
| Evidence Dimension | Computed XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (C15H24N2, MW 232.36) |
| Comparator Or Baseline | Des-methyl analog (CAS 105298-83-7): XLogP3 ≈ 3.3; Diethyl analog (CAS 2628-71-9): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. des-methyl; ΔXLogP3 = +1.8 vs. diethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A difference of 1.8 log units in XLogP3 predicts an approximately 60-fold difference in octanol-water partitioning, directly impacting membrane permeability, bioavailability, and extraction behavior in synthetic workup—making blind substitution of analogs unreliable without experimental revalidation.
- [1] PubChem CID 43165458, computed XLogP3-AA = 3.9. View Source
- [2] PubChem computed data for N1-cyclohexyl-N1-ethylbenzene-1,4-diamine (CAS 105298-83-7). View Source
- [3] PubChem computed data for N1,N1-diethyl-2-methylbenzene-1,4-diamine (CAS 2628-71-9). View Source
